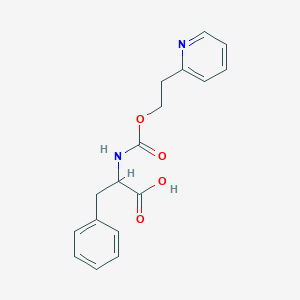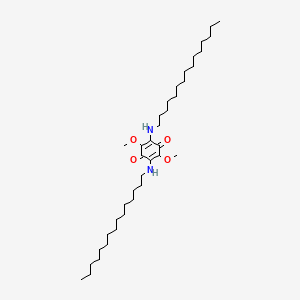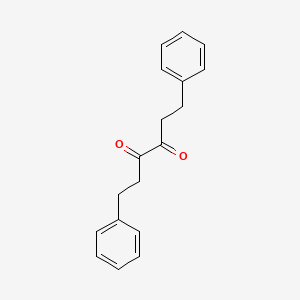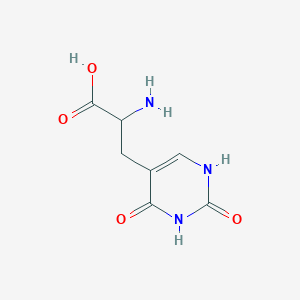
2-Methoxy-5-(5-(3,4,5-trimethoxyphenyl)isoxazol-4-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(5-(3,4,5-trimethoxyphenyl)isoxazol-4-yl)phenol is a complex organic compound characterized by the presence of a methoxy group, a trimethoxyphenyl group, and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(5-(3,4,5-trimethoxyphenyl)isoxazol-4-yl)phenol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a hydroxylamine derivative and an α,β-unsaturated carbonyl compound.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-(5-(3,4,5-trimethoxyphenyl)isoxazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of the isoxazole ring to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced isoxazole derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
2-Methoxy-5-(5-(3,4,5-trimethoxyphenyl)isoxazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-(5-(3,4,5-trimethoxyphenyl)isoxazol-4-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: It may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate signaling pathways involved in inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Combretastatin A-4: A similar compound with a trimethoxyphenyl group and an isoxazole ring, known for its anti-cancer properties.
Podophyllotoxin: Contains a trimethoxyphenyl group and is used in the treatment of genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.
Uniqueness
2-Methoxy-5-(5-(3,4,5-trimethoxyphenyl)isoxazol-4-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and modulate various biological pathways makes it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C19H19NO6 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenol |
InChI |
InChI=1S/C19H19NO6/c1-22-15-6-5-11(7-14(15)21)13-10-20-26-18(13)12-8-16(23-2)19(25-4)17(9-12)24-3/h5-10,21H,1-4H3 |
Clé InChI |
FIAQFUWVHGNSDW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(ON=C2)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)
![2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane](/img/structure/B13993803.png)

![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)

![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine](/img/structure/B13993822.png)


